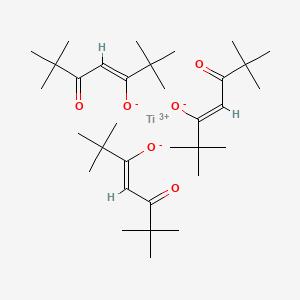
Dysprosium acetylacetonate
Overview
Description
Dysprosium acetylacetonate is a chemical compound with the formula Dy(C₅H₇O₂)₃(H₂O)ₙ. It is a coordination complex where dysprosium, a rare earth element, is bonded to acetylacetonate ligands. This compound is known for its yellow powder appearance and is used in various scientific and industrial applications due to its unique properties .
Preparation Methods
Dysprosium acetylacetonate can be synthesized through several methods:
Reaction with Dysprosium or Dysprosium Hydride: Dysprosium or dysprosium hydride reacts with acetylacetone to form this compound.
Solvent Methods: In a methanol solution of acetonitrile, it can form complexes such as Dy(acac)₃·2CH₃OH and Dy(acac)₃·CH₃OH·CH₃CN.
Chemical Reactions Analysis
Dysprosium acetylacetonate undergoes various chemical reactions:
Catalysis: It can catalyze the addition reaction of norbornene and carbon tetrachloride.
Complex Formation: It forms complexes with other ligands, such as pyridine-N-oxide, resulting in binuclear complexes.
Thermolysis: Electrochemical synthesis and subsequent thermolysis can produce different forms of the compound.
Common reagents include acetylacetone, ethanol, and pyridine-N-oxide. Major products from these reactions include various dysprosium complexes and catalyzed products.
Scientific Research Applications
Dysprosium acetylacetonate has several scientific research applications:
Single-Molecule Magnets (SMMs):
Catalysis: It serves as a catalyst in organic synthesis reactions.
Material Science: Encapsulation in carbon nanotubes for use in magnetic materials and devices.
Mechanism of Action
The mechanism of action of dysprosium acetylacetonate involves its coordination with ligands, forming stable complexes. These complexes exhibit unique magnetic properties due to the strong single-ion anisotropy of dysprosium. The magnetic relaxation mechanisms include Raman and Orbach processes .
Comparison with Similar Compounds
Dysprosium acetylacetonate can be compared with other lanthanide acetylacetonates, such as:
Terbium Acetylacetonate: Similar in structure but with different magnetic properties.
Holmium Acetylacetonate: Exhibits different coordination behavior and magnetic relaxation properties.
Erbium Acetylacetonate: Known for its distinct electronic configuration and magnetic anisotropy.
This compound is unique due to its strong single-ion anisotropy and its ability to form stable complexes with various ligands, making it highly valuable in scientific research and industrial applications.
Properties
IUPAC Name |
dysprosium(3+);(Z)-4-oxopent-2-en-2-olate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Dy/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFBAJHTAGCGOH-LNTINUHCSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Dy+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Dy+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21DyO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101045404 | |
| Record name | Dysprosium acetylacetonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101045404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14637-88-8 | |
| Record name | Dysprosium acetylacetonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101045404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-1-thiophen-3-yl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B8203363.png)












![Nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(49),3(56),4,6,9(55),10,12,15(54),16,18,21(53),22,24,27,29,31(52),33,35,37(51),39,41,43(50),45,47-tetracosaene](/img/structure/B8203443.png)
